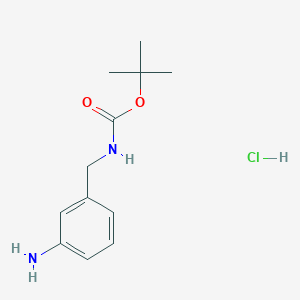
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with an isobutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone typically involves the reaction of a fluoro-substituted phenyl compound with trifluoroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:
Starting Material: 3-fluoro-5-isobutoxyphenyl compound.
Reagent: Trifluoroacetyl chloride (CF3COCl).
Base: Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone: Similar structure with a different position of the fluoro substituent.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chloro substituents instead of fluoro and isobutoxy groups.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluoro groups enhances its reactivity and potential for diverse applications.
属性
分子式 |
C12H12F4O2 |
|---|---|
分子量 |
264.22 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-8(3-9(13)5-10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI 键 |
QUZZIHUBKLWWCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)






